Home > Products > Screening Compounds P55849 > 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione - 1019100-10-7

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2871009
CAS Number: 1019100-10-7
Molecular Formula: C18H17FN6O2
Molecular Weight: 368.372
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound served as a basis for synthesizing several 8-alkylamino substituted derivatives, investigated for their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive effects. These derivatives were also assessed for their affinity towards α1- and α2-adrenoreceptors. []

Relevance: This compound shares the core structure of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with the target compound, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The variations lie in the substituents at the 7th and 8th positions of the purine ring. []

8-(2-Morpholin-4-yl-ethylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This derivative, along with the parent compound mentioned above, exhibited significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []

Relevance: This compound is structurally related to the target compound, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, as they share the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core. The differences are observed in the substituents attached to the 7th and 8th positions of the purine ring system. []

1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound was synthesized and characterized alongside its analogs (denoted as 8(a-f)) as part of a study focusing on the synthesis, characterization, and biological evaluation of novel molecules. The antimicrobial activity of these compounds was assessed using the agar disc diffusion method. []

Relevance: Both this compound and 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione incorporate a 3,5-dimethyl-1H-pyrazole moiety within their structures. They differ in the remaining structural components and the target of their biological activity. []

27-(Chloroacetyl)-1,3dimethyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound serves as a crucial intermediate in synthesizing a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives. These derivatives were designed and synthesized to investigate their potential antiasthmatic activity. []

Relevance: This compound shares the core structure of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with the target compound, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The key difference lies in the presence of a chloroacetyl group at the 7th position in this compound, compared to a (3,5-dimethyl-1H-pyrazol-1-yl)methyl group and a 2-fluorobenzyl group at the 7th and 8th positions, respectively, in the target compound. []

1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: This compound serves as a key intermediate in the synthesis of a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives evaluated for their vasodilator activity as potential antiasthmatic agents. []

Relevance: Similar to the target compound, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, this compound contains the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core structure. The main difference is the presence of a 2-(piperazin-1-yl)acetyl group at the 7th position in this compound, as opposed to a (3,5-dimethyl-1H-pyrazol-1-yl)methyl group and a 2-fluorobenzyl group at the 7th and 8th positions, respectively, in the target compound. []

8-(3R)-3-amino-1-piperidinyl-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-(4-methyl-2-quinazolinyl)methyl'-1H-Purine-2,6-dione

Compound Description: This compound was identified as a potential drug candidate for treating type II diabetes. []

Relevance: This compound and 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione belong to the same chemical class of substituted 1H-Purine-2,6-diones, indicating structural similarities in their core structures. []

Properties

CAS Number

1019100-10-7

Product Name

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione

Molecular Formula

C18H17FN6O2

Molecular Weight

368.372

InChI

InChI=1S/C18H17FN6O2/c1-10-8-11(2)25(22-10)17-20-15-14(16(26)21-18(27)23(15)3)24(17)9-12-6-4-5-7-13(12)19/h4-8H,9H2,1-3H3,(H,21,26,27)

InChI Key

AQECZAOPSLSLDD-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.